2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 3-methylphenyl group, a pyrazole-ethylamine moiety, and a 4-trifluoromethylbenzothiazole scaffold. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzothiazole core is known for its pharmacological relevance in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4OS/c1-15-5-2-6-16(13-15)14-19(30)29(12-11-28-10-4-9-26-28)21-27-20-17(22(23,24)25)7-3-8-18(20)31-21/h2-10,13H,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATIVDABHXUMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N(CCN2C=CC=N2)C3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial steps in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The aromatic and heterocyclic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic or heterocyclic rings .
Scientific Research Applications
2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d) : Key Differences: Replaces the benzothiazole with a benzodiazole and introduces a triazole-phenoxymethyl linker. The triazole linker enhances π-π stacking but reduces flexibility. Data: Melting point 220–222°C; IR (KBr) νmax: 3250 (N–H), 1680 (C=O) cm⁻¹ .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
- Key Differences : Simpler structure lacking pyrazole and trifluoromethyl groups.
- Impact : The dichlorophenyl group increases steric bulk but reduces electronic effects compared to trifluoromethyl.
- Data : Crystal structure shows a 79.7° dihedral angle between thiazole and dichlorophenyl rings, affecting packing stability via N–H⋯N hydrogen bonds .
2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide :
- Key Differences : Replaces benzothiazole with a triazole-piperidine system.
- Impact : The piperidine improves solubility, while the triazole may enhance metabolic stability.
Physicochemical Properties
Biological Activity
The compound 2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide is a complex organic molecule notable for its potential biological activities. Its structure incorporates both aromatic and heterocyclic components, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The IUPAC name for this compound is 2-(3-methylphenyl)-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide . The molecular formula is , and it has a molecular weight of approximately 444.47 g/mol. The presence of trifluoromethyl and benzothiazole moieties suggests potential interactions with biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with varying IC50 values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(3-methylphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide | MCF7 | TBD |
| Other Pyrazole Derivative | A549 | 26 |
| Novel Pyrazole Compound | MCF7 | 0.01 |
These findings suggest that the compound could serve as a lead in the development of new anticancer agents.
Anti-inflammatory Potential
The compound's structural features may also confer anti-inflammatory properties. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
Case Studies
Recent studies have explored the synthesis and evaluation of similar pyrazole derivatives for their biological activity:
- Study on COX Inhibition : A series of pyrazole compounds were synthesized and evaluated for their COX-2 inhibition capabilities, demonstrating promising results with IC50 values ranging from 0.95 nM to >10000 nM compared to standard drugs like celecoxib .
- Cytotoxicity Evaluation : Various pyrazole derivatives were tested against different cancer cell lines, showing significant cytotoxic effects. For example, compounds with similar structures exhibited IC50 values as low as 0.39 µM against NCI-H460 cells .
Q & A
Basic: What are the optimal synthetic routes and conditions for this compound?
Answer:
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar carbodiimide reagents in dichloromethane with triethylamine as a base at 273 K to facilitate coupling between carboxylic acid and amine intermediates .
- Heterocycle formation : Thiazole and pyrazole rings are constructed under controlled temperatures (e.g., 60–80°C) using solvents like DMF or acetonitrile, with reaction times ranging from 3–12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/acetone mixtures (1:1 v/v) is recommended .
Basic: Which analytical techniques are critical for confirming its structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to verify proton environments and carbon frameworks. For example, the trifluoromethyl group (CF₃) shows a characteristic singlet at ~110–120 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .
Advanced: How can researchers resolve low yields during the final amidation step?
Answer:
- Optimize stoichiometry : Use a 1.2–1.5 molar excess of the amine component to drive the reaction .
- Activating agents : Replace EDC with HATU or PyBOP for sterically hindered substrates, improving coupling efficiency .
- Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility of intermediates .
- Monitor by TLC : Use ethyl acetate/hexane (3:7) as the mobile phase to track reaction progress .
Advanced: What role do the pyrazole and benzothiazole moieties play in biological activity?
Answer:
- Pyrazole : Acts as a hydrogen bond acceptor/donor, enhancing interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Benzothiazole : Contributes to π-π stacking with aromatic residues in enzyme active sites. The trifluoromethyl group improves metabolic stability and membrane permeability .
- Structure-Activity Relationship (SAR) : Modifications to the pyrazole’s substituents (e.g., methyl vs. methoxy) significantly alter potency, as shown in analogues with IC₅₀ shifts of 10–100 nM .
Advanced: How can computational methods predict binding modes to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR). The benzothiazole ring often occupies hydrophobic pockets, while the acetamide forms hydrogen bonds .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
Advanced: How to address contradictory bioactivity data across studies?
Answer:
- Validate assay conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize artifacts .
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays (MTT or ATP-lite) .
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities can skew results .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen to enhance aqueous solubility .
- Co-solvents : Use Cremophor EL or cyclodextrins in formulation buffers .
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
Advanced: How to crystallize this compound for X-ray analysis?
Answer:
- Solvent selection : Slow evaporation from methanol/acetone (1:1) at 4°C yields diffraction-quality crystals .
- Temperature control : Maintain a gradient (20–25°C) to prevent rapid nucleation.
- Hydrogen bonding : The thiazole N and amide NH often form R₂²(8) motifs, stabilizing crystal packing .
Advanced: What are key considerations for scaling up synthesis?
Answer:
- Flow chemistry : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions .
- Catalyst recycling : Immobilize Pd/C or EDC on silica gel for reuse over multiple batches .
- Safety protocols : Handle trifluoromethyl intermediates in fume hoods due to potential HF release .
Advanced: How to design analogues for improved pharmacokinetics?
Answer:
- Bioisosteric replacement : Substitute CF₃ with cyano or sulfonyl groups to maintain hydrophobicity while reducing toxicity .
- Metabolic profiling : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., pyrazole methyl oxidation) and block them with deuterium or fluorine .
- LogP optimization : Aim for 2–4 via substituent tuning (e.g., replacing phenyl with pyridyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
